N-(4-butylphenyl)-2-methoxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of a wide range of therapeutic agents. nih.gov Its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HBV properties. nih.gov The ability of the benzamide core to mimic peptide bonds allows these molecules to interact with a variety of enzymes and receptors within the body.
The versatility of the benzamide scaffold lies in the potential for substitution on both the benzoyl and the phenyl rings. These modifications can dramatically alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific biological activity. For instance, the introduction of different functional groups can lead to compounds that act as inhibitors for specific enzymes or as antagonists for cellular receptors. nih.gov
Overview of Methoxybenzamide Derivatives in Contemporary Research
Within the broad class of benzamides, methoxybenzamide derivatives have emerged as a particularly promising subgroup in modern research. The presence of a methoxy (B1213986) group (-OCH3) can significantly impact a molecule's biological activity. This is due to its ability to act as a hydrogen bond acceptor and to influence the electronic properties of the aromatic ring through its electron-donating nature. nih.gov
Recent studies have highlighted the potential of methoxybenzamide derivatives in various therapeutic areas. For example, certain methoxy-substituted benzamides have been investigated as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development that, when aberrantly activated in adults, can contribute to the formation and proliferation of various cancers. nih.gov The 2-methoxybenzamide (B150088) scaffold, in particular, has been identified as an advantageous connector in the design of these inhibitors. nih.gov Furthermore, research into N-phenylbenzamide derivatives with methoxy substitutions has demonstrated their potential as broad-spectrum antiviral agents. nih.gov The synthesis of various methoxybenzamide derivatives is an active area of research, with methods being developed to efficiently create libraries of these compounds for biological screening. nih.gov
Contextualization of N-(4-butylphenyl)-2-methoxybenzamide within Benzamide Analog Research
While specific research data on This compound is not extensively available in the public domain, its chemical structure places it firmly within the active field of benzamide analog research. The molecule combines the key features of the N-phenylbenzamide scaffold with specific substitutions that are of interest in medicinal chemistry.
The structure features a 2-methoxy group on the benzoyl ring and a 4-butyl group on the N-phenyl ring. The 2-methoxy substitution is known to be a key feature in certain biologically active compounds, such as those targeting the Hedgehog signaling pathway. nih.gov The n-butyl group at the para-position of the N-phenyl ring significantly increases the lipophilicity of the molecule. This modification would be expected to influence its membrane permeability and interaction with hydrophobic pockets in biological targets.
Research on analogous structures provides a basis for predicting the potential areas of interest for this compound. For instance, studies on other N-substituted benzamides have explored their anticancer and antimicrobial activities. nih.gov The specific combination of the 2-methoxy and 4-butyl substituents would likely result in a unique pharmacological profile that warrants further investigation. The synthesis of this compound would likely follow established methods for amide bond formation, such as the reaction of 2-methoxybenzoyl chloride with 4-butylaniline.
The exploration of such analogs is a common strategy in drug discovery, where systematic modifications of a known active scaffold are used to optimize potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a logical next step in the exploration of the vast chemical space of N-phenylbenzamides.
Interactive Data Tables
Below are tables summarizing the general properties of the core structures and related compounds discussed in this article.
Table 1: Core Chemical Structures
| Compound Name | Molecular Formula | Core Structure |
| N-Phenylbenzamide | C13H11NO | Benzamide |
| 2-Methoxybenzamide | C8H9NO2 | Benzamide |
| 4-Butylaniline | C10H15N | Aniline |
Table 2: Properties of Related Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | C15H15ClN2O2 | 290.74 | Anti-HBV Activity nih.gov |
| 2-Phenoxybenzamide derivative | C24H21F4N3O3 | 487.44 | Antiplasmodial Activity |
| N-(2,5-dimethylphenyl)-4-methoxybenzamide | C16H17NO2 | 255.31 | Potential Therapeutic Agent |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
InChI Key |
KNLZUBPKBQGMOK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-Methoxybenzamides
The most traditional and widely employed method for the synthesis of N-arylbenzamides is the acylation of an amine with a benzoyl chloride. In the context of N-(4-butylphenyl)-2-methoxybenzamide, this involves the reaction of 2-methoxybenzoyl chloride with 4-butylaniline. This reaction, often referred to as the Schotten-Baumann reaction when performed in the presence of a base in an aqueous solution, is a robust and high-yielding method.
The reaction is typically carried out in the presence of a base, such as triethylamine, pyridine, or an inorganic base like sodium hydroxide, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with common options including dichloromethane, tetrahydrofuran, or a biphasic system. For sterically hindered or less reactive anilines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Table 1: Representative Conditions for Amidation with Benzoyl Chlorides
| Acyl Chloride | Amine | Base | Solvent | Catalyst | Yield (%) |
| 2-Methoxybenzoyl chloride | 4-Butylaniline | Triethylamine | Dichloromethane | None | >90 (estimated) |
| Benzoyl chloride | Aniline | Pyridine | Tetrahydrofuran | DMAP | High |
| 4-Nitrobenzoyl chloride | 4-Ethylaniline | NaOH | Water/DCM | None | Good |
Note: The yield for the specific synthesis of this compound is an estimation based on typical yields for similar reactions, as a specific literature value was not found.
While the use of acyl chlorides is effective, the development of milder and more atom-economical amidation methods is a continuous area of research. These advanced strategies often involve the use of coupling reagents that activate the carboxylic acid (2-methoxybenzoic acid in this case) in situ, allowing for direct reaction with the amine (4-butylaniline).
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts such as HATU and HBTU. These reagents facilitate amide bond formation under mild conditions and are particularly useful for sensitive substrates.
Another approach involves the direct dehydrogenative coupling of alcohols and amines, catalyzed by transition metals like ruthenium, which offers a greener alternative by producing only hydrogen gas as a byproduct. acs.org Boronic acid-catalyzed amidations have also emerged as a powerful tool for the direct and waste-free formation of amide bonds from carboxylic acids and amines at room temperature.
Table 2: Comparison of Advanced Amidation Reagents
| Reagent Class | Example | Key Features |
| Carbodiimides | EDC, DCC | Mild conditions, widely used. |
| Uronium Salts | HATU, HBTU | High efficiency, suitable for hindered substrates. |
| Phosphonium Salts | PyBOP | Reduces side reactions. |
| Catalytic Methods | Ru-based catalysts, Boronic acids | Atom-economical, environmentally friendly. |
Catalytic Approaches in Benzamide (B126) Synthesis
Transition metal catalysis has revolutionized the synthesis of benzamides, offering novel pathways with high efficiency and selectivity. These methods often allow for the construction of the amide bond from different starting materials compared to traditional methods.
Palladium-catalyzed aminocarbonylation is a powerful three-component reaction that combines an aryl halide, carbon monoxide, and an amine to form an N-arylbenzamide. nih.gov This methodology could be applied to the synthesis of this compound through two potential routes:
Reaction of 2-bromoanisole with 4-butylaniline and carbon monoxide.
Reaction of 1-bromo-4-butylbenzene with 2-methoxyaniline and carbon monoxide.
These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a phosphine ligand such as Xantphos. acs.org The use of a palladacycle precatalyst can enhance the reaction rate and allow for lower reaction temperatures. acs.org
Table 3: Key Components in Palladium-Catalyzed Aminocarbonylation
| Component | Role | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst and influences reactivity | Xantphos, BINAP |
| Carbon Monoxide Source | Provides the carbonyl group | CO gas, Mo(CO)₆ |
| Base | Neutralizes acidic byproducts | Na₂CO₃, Cs₂CO₃, Et₃N |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
The N-methoxyamide group in N-methoxybenzamides can act as a directing group in rhodium(III)-catalyzed C-H activation and annulation reactions. rsc.orgsnnu.edu.cn This allows for the synthesis of various heterocyclic structures, such as isoquinolones, through the reaction of the N-methoxybenzamide with coupling partners like alkynes or sulfoxonium ylides. rsc.orgnih.gov
In a typical reaction, a rhodacycle intermediate is formed through ortho C-H activation of the benzamide ring, directed by the N-methoxyamide group. nih.gov This intermediate then undergoes insertion of the coupling partner, followed by reductive elimination to afford the annulated product. The outcome of these reactions can sometimes be controlled by the reaction conditions, leading to chemodivergent synthesis of different heterocyclic scaffolds from the same starting materials. snnu.edu.cn
Iridium catalysts have shown significant utility in the functionalization of C-H bonds, including those in benzamides. The amide group can serve as a directing group for ortho-C-H activation. For instance, iridium(III) catalysts have been employed for the ortho-selective amidation of benzamides using sulfonyl azides as the nitrogen source. rsc.org This approach allows for the introduction of a new C-N bond at the position ortho to the amide group.
Furthermore, cationic iridium(I) complexes have been shown to catalyze the C-H activation of N-phenylbenzamides, highlighting the potential for functionalizing the N-aryl ring. nih.gov Iridium-catalyzed reactions can also involve the amide N-H bond directly. For example, iridium-catalyzed aryl C-H sulfonamidation followed by desulfonative amide formation provides a route to N-arylamides. nih.gov While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of N-arylbenzamides under iridium catalysis suggest potential for similar transformations.
Table 4: Iridium-Catalyzed Reactions on Benzamides
| Reaction Type | Catalyst System | Substrate | Product |
| ortho-C-H Amidation | [IrCp*Cl₂]₂ / AgNTf₂ | Benzamide | ortho-Amidated benzamide |
| C-H Activation | Cationic Ir(I)-diphosphine | N-Phenylbenzamide | Deuterium-labeled N-phenylbenzamide |
| Aryl C-H Sulfonamidation | [Ir(cod)OMe]₂ | Benzamide | ortho-Sulfonamidated benzamide |
Derivatization Strategies for this compound and Related Analogs
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. These derivatization strategies can be broadly categorized into three main areas: substitution on the phenyl rings, modification of the central amide linker, and the construction of more complex polycyclic systems. Such modifications are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound.
The introduction of various substituents onto the two phenyl rings of this compound is a primary strategy to explore the chemical space around this core structure. These modifications can significantly influence the compound's electronic, steric, and lipophilic properties, which in turn can affect its biological activity.
The 4-butylphenyl ring, often referred to as the "right-hand" ring, and the 2-methoxyphenyl ring, or "left-hand" ring, can be independently or simultaneously modified. Common synthetic approaches to achieve this involve utilizing appropriately substituted anilines or benzoic acids as starting materials in the amide bond formation reaction.
Substitutions on the 4-Butylphenyl Moiety: The biological activity of N-aryl benzamide analogs can be sensitive to the substitution pattern on the N-phenyl ring. For instance, in related N-phenylbenzamide series, the introduction of nitrogen atoms within the ring, such as in pyridine analogs, has been shown to have varied effects on antileishmanial activity. One study demonstrated that while an N-(pyridin-2-yl)benzamide analog was active against the promastigote form of L. donovani, it was inactive against the intracellular amastigote form. nih.gov In contrast, a bis(pyridine-2-carboxamidine) analog showed potent activity against the amastigote form. nih.gov This highlights the significant impact that even subtle changes to the aromatic system can have on biological outcomes.
Substitutions on the 2-Methoxyphenyl Moiety: The substitution pattern on the benzoyl portion of the molecule is also a critical determinant of activity. In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a substituted benzoyl-like moiety, modifications to this ring system were key to their potency as 12-lipoxygenase inhibitors. acs.org Similarly, for a series of N-substituted benzamides, it was found that a 2-substituent on the phenyl ring of the R group was crucial for antiproliferative activity. nih.gov Conversely, the introduction of a chlorine atom or a nitro group on the same benzene ring was found to significantly decrease anti-proliferative activity. nih.gov
The following table summarizes representative examples of substitutions on the phenyl rings of analogous N-aryl benzamides and their reported effects.
| Parent Scaffold Analogy | Ring Modified | Substituent | Observed Effect on Biological Activity |
| N-phenylbenzamide | N-phenyl ring | Pyridin-2-yl | Active against promastigotes, inactive against amastigotes of L. donovani nih.gov |
| N-substituted benzamide | Benzoyl ring | 2-substituent | Critical for antiproliferative activity nih.gov |
| N-substituted benzamide | Benzoyl ring | Chlorine or Nitro group | Largely decreases anti-proliferative activity nih.gov |
The amide bond is a central feature of the this compound structure, providing conformational rigidity and hydrogen bonding capabilities. However, amide bonds can be susceptible to enzymatic cleavage in vivo, leading to metabolic instability. nih.govchemrxiv.org A common strategy to address this is the replacement of the amide linker with a bioisostere—a chemical group with similar steric and electronic properties that can maintain or improve biological activity while enhancing metabolic stability. nih.govdrughunter.com
Common Amide Bioisosteres:
Triazoles: The 1,2,3-triazole ring is a well-established amide bioisostere. chemrxiv.orgnih.gov It is resistant to proteolytic cleavage, oxidation, and hydrolysis. cambridgemedchemconsulting.com The synthesis of such analogs often involves the use of "click chemistry," specifically the copper-catalyzed reaction of an azide with an alkyne. chemrxiv.org
Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds. These heterocycles can mimic the planarity and dipole moment of an amide while offering improved metabolic stability and membrane permeability. nih.gov
Sulfonamides: Sulfonamides have also been explored as amide replacements. While they can enhance metabolic stability, they may sometimes lead to issues with solubility. cambridgemedchemconsulting.com
Trifluoroethylamine: This group has emerged as a potential amide bioisostere, with the trifluoroethyl group mimicking the carbonyl of the amide. This modification can increase metabolic stability by reducing susceptibility to proteolysis. drughunter.com
The table below outlines some common amide bond bioisosteres and their potential advantages.
| Bioisosteric Replacement | Potential Advantages | Relevant Findings |
| 1,2,3-Triazole | Enhanced metabolic stability, resistance to hydrolysis and oxidation chemrxiv.orgcambridgemedchemconsulting.com | Improved pharmacokinetics in dopamine D4 receptor ligands chemrxiv.org |
| Oxadiazole | Improved metabolic stability, membrane permeability, and bioavailability nih.gov | Can mimic the planarity and dipole moment of an amide nih.gov |
| Sulfonamide | Increased metabolic stability cambridgemedchemconsulting.com | May negatively impact solubility cambridgemedchemconsulting.com |
| Trifluoroethylamine | Enhanced metabolic stability against proteolysis drughunter.com | The trifluoromethyl group decreases the basicity of the adjacent amine drughunter.com |
The benzamide moiety of this compound can serve as a synthetic handle for the construction of more complex, polycyclic systems. These transformations often involve intramolecular cyclization reactions, leading to the formation of fused heterocyclic structures.
Quinazolinone Synthesis: One of the most common polycyclic systems derived from N-arylbenzamide precursors is the quinazolinone scaffold. Quinazolin-4-ones are an important class of heterocycles found in numerous natural products and bioactive compounds. nih.gov Several synthetic methods utilize substituted benzamides for the construction of quinazolinones. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov Another approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction.
Oxazole and Oxazoline Synthesis: Intramolecular cyclization of N-allylbenzamides can lead to the formation of oxazole and oxazoline rings. A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been shown to produce 2,5-disubstituted oxazoles. nih.gov In a related transformation, the fragmentation of argentinated N-allylbenzamides proceeds through an intramolecular cyclization to form an oxazoline-like intermediate. nih.gov
Other Polycyclic Systems: The benzamide functionality can be incorporated into a variety of other polycyclic frameworks. For instance, a tandem ynamide benzannulation/ring-closing metathesis strategy has been used to synthesize benzofused nitrogen heterocycles. nih.gov Additionally, intramolecular cyclization of N-aryl amides has been employed to synthesize 3-amino oxindoles. rsc.org
The following table summarizes some of the polycyclic systems that can be synthesized from benzamide-containing precursors.
| Starting Material Type | Reaction Type | Resulting Polycyclic System | Key Features of the Transformation |
| o-Fluorobenzamides and amides | SNAr and cyclization | Quinazolin-4-ones nih.gov | Transition-metal-free, base-promoted |
| N-Allylbenzamides | Intramolecular oxidative cyclization | 2,5-Disubstituted oxazoles nih.gov | Catalyst-free |
| Argentinated N-allylbenzamides | Intramolecular cyclization | Oxazoline intermediate nih.gov | Proceeds via intriguing elimination of AgOH |
| Cyclobutenones and ynamides | Benzannulation/Ring closing metathesis | Benzofused nitrogen heterocycles nih.gov | Tandem strategy for highly substituted systems |
| N-Aryl amides | Intramolecular cyclization of 2-azaallyl anions | 3-Amino oxindoles rsc.org | Avoids transition metal catalysts and external oxidants |
Molecular and Supramolecular Structural Investigations
Crystallographic Analysis of N-Phenylbenzamide Derivatives
Crystallographic techniques provide definitive, high-precision data on the atomic arrangement in the solid state. mdpi.com
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of crystalline compounds. mdpi.comnih.gov Through this technique, researchers can measure bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Studies on various N-phenylbenzamide analogs have revealed key structural motifs. nih.govmdpi.com
The central amide linkage (-CONH-) is a critical feature, and its planarity or deviation therefrom is a key conformational parameter. Intermolecular interactions, particularly hydrogen bonds involving the amide N-H group and the carbonyl C=O group, are crucial in dictating the packing of molecules within the crystal lattice. nih.gov For instance, single-crystal X-ray analyses of several N-substituted benzamides show that molecules often form twisted conformations where the planes of the aryl rings are not coplanar. mdpi.com
Table 1: Selected Crystallographic Data for Benzamide (B126) Analogs This table presents examples of the types of data obtained from SCXRD studies on related compounds.
| Compound | Crystal System | Space Group | Key Torsion Angle (°) | Reference |
| N-(3,4,5-Trihydroxybenzoyl) morpholine | Monoclinic | P2₁/c | - | nih.gov |
| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | Orthorhombic | Pbca | - | nih.gov |
| N-aryl-N-cinnamidoacetophenone | Triclinic | P-1 | Phenyl rings twisted 71.36° and 50.74° from acetophenone (B1666503) plane | mdpi.com |
Note: Specific crystallographic data for N-(4-butylphenyl)-2-methoxybenzamide is not publicly available; this table illustrates data for analogous structures.
The type and position of substituents on the phenyl rings significantly influence the molecule's preferred conformation. nih.govmdpi.com Studies on N-phenylbenzamide derivatives have shown that substituents ortho to the amide bond, such as the 2-methoxy group in this compound, cause steric hindrance. nih.gov This steric clash forces the substituted phenyl ring to twist out of the plane of the central amide group, with observed angles ranging from 90 to 120 degrees in some o-methyl analogs. nih.gov
Theoretical and Computational Structural Elucidations
Computational chemistry offers powerful tools to complement experimental data, providing insight into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. researchgate.net For flexible molecules like this compound, DFT calculations can be used to determine the geometries and relative energies of different possible conformers (spatial arrangements). By optimizing the molecular geometry, researchers can identify the most stable, low-energy conformation. These calculations can also predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computed structure. irdindia.in
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn
HOMO : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com
LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. malayajournal.org For benzamide derivatives, the HOMO is often localized over the phenyl rings, while the LUMO can be distributed across the carbonyl group and adjacent rings, indicating the likely sites of electronic activity. malayajournal.org
Table 2: Conceptual Overview of Frontier Molecular Orbitals
| Orbital | Description | Chemical Significance |
| HOMO | Highest energy orbital with electrons | Represents the nucleophilic or electron-donating part of the molecule. |
| LUMO | Lowest energy orbital without electrons | Represents the electrophilic or electron-accepting part of the molecule. |
| Energy Gap | The energy difference between HOMO and LUMO | Indicates the molecule's chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is calculated to predict how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles (e.g., protons). malayajournal.org
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. uni-muenchen.de
Green : Regions of neutral or near-zero potential. malayajournal.org
For a molecule like this compound, an MEP map would be expected to show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for hydrogen bonding. nih.govresearchgate.net The aromatic rings would show varied potential depending on the influence of the substituents. mdpi.com
Computational Chemical Biology and Molecular Interactions
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or other receptor.
Ligand-Target Recognition and Binding Affinity Prediction for Benzamide (B126) Derivatives
Molecular docking studies on benzamide derivatives have been instrumental in predicting their binding affinities to various protein targets. For instance, in a study on a structurally related biphenyl (B1667301) derivative, 4-(tert-butyl)-4-methoxy-1,1-biphenyl (4-TBMB), docking against the oncogene protein with PDB ID: 5P21 yielded a significant binding score. rasayanjournal.co.in This score is indicative of a potentially strong and favorable interaction between the ligand and the protein's binding site.
While direct binding affinity data for N-(4-butylphenyl)-2-methoxybenzamide is not available in the reviewed literature, the binding energies of similar compounds provide a valuable reference. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed binding energies ranging from -7.9 to -9.8 kcal/mol against the α-amylase enzyme. nih.gov These values suggest that benzamide scaffolds can achieve high binding affinities. The predicted binding affinity for a related compound is presented in the table below.
| Compound | Target Protein | Binding Score (kcal/mol) |
| 4-(tert-butyl)-4-methoxy-1,1-biphenyl | Oncogene Protein (5P21) | -7.1 |
This table presents data for a structurally related compound to illustrate the potential binding affinity of benzamide derivatives.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a series of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives, docking studies identified key interacting residues within the binding pocket of the HIV-1 Vif protein. sci-hub.ru
In one potent derivative, the 2-methoxyphenyl group was observed to be critical for interaction, with the oxygen of the o-methoxyl group forming a hydrogen bond with a cysteine residue (Cys133). sci-hub.ru Furthermore, the amino group of the central ring formed hydrogen bonds with tyrosine (Tyr148) and glutamine (Gln136) residues. sci-hub.ru The phenyl ring was often found buried in a hydrophobic cavity formed by residues such as phenylalanine, tyrosine, isoleucine, and proline. sci-hub.ru
For the related compound 4-(tert-butyl)-4-methoxy-1,1-biphenyl, key interactions with the 5P21 protein were identified as a conventional hydrogen bond with an alanine (B10760859) residue (ALA146) and a carbon-hydrogen bond with an aspartate residue (ASP119), alongside several hydrophobic interactions. rasayanjournal.co.in
| Interacting Residue | Interaction Type | Compound Derivative |
| Cys133 | Hydrogen Bond | N-(2-methoxyphenyl) derivative |
| Tyr148 | Hydrogen Bond | N-(2-methoxyphenyl) derivative |
| Gln136 | Hydrogen Bond | N-(2-methoxyphenyl) derivative |
| ALA146 | Hydrogen Bond | 4-(tert-butyl)-4-methoxy-1,1-biphenyl |
| ASP119 | C-H Bond | 4-(tert-butyl)-4-methoxy-1,1-biphenyl |
| Phe, Tyr, Ile, Pro | Hydrophobic Interactions | N-(2-methoxyphenyl) derivative |
This table summarizes key interactions for structurally related compounds to infer potential binding characteristics.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability, conformational changes, and the network of interactions that maintain the complex.
Analysis of Ligand-Protein Complex Stability and Dynamics
The stability of a ligand-protein complex is a crucial factor for its potential biological activity. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound within the protein's active site. nih.gov Studies on various benzamide derivatives have utilized MD simulations to confirm the stability of the docked poses. nih.govrsc.org For instance, the RMSD analysis of a highly active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide complexed with α-glucosidase and α-amylase suggested the stability of the compound in the binding site of these target proteins. nih.gov
Solvent Accessible Surface Area (SASA) Evolution in Ligand-Protein Systems
The Solvent Accessible Surface Area (SASA) is the surface area of a biomolecule that is accessible to a solvent. rasayanjournal.co.inrsc.org Changes in SASA upon ligand binding can provide insights into the conformational changes and the extent to which the ligand is buried within the protein. A decrease in SASA often indicates that the ligand has moved into a more buried position within the binding pocket, which can be associated with a more stable complex. Analysis of SASA in simulations of ligand-protein systems can reveal variations in the protein's surface area. rasayanjournal.co.in A lower SASA value for the complex compared to the unbound protein can suggest a tightening of the protein structure around the ligand, indicating a stable and firm complex. rasayanjournal.co.in
Preclinical Biological Activity Profiling and Mechanistic Insights
Antimicrobial and Antibacterial Activities
The antibacterial effects of benzamide (B126) analogs stem from their ability to specifically target and inhibit the function of the FtsZ protein, a critical component of the bacterial cell division machinery.
Inhibition of Bacterial Cell Division Protein FtsZ by Benzamide Analogs
Benzamide derivatives, including the structural class to which N-(4-butylphenyl)-2-methoxybenzamide belongs, function as allosteric inhibitors of the FtsZ protein. nih.gov They bind to a specific cleft in the FtsZ protein, which is distinct from the GTP-binding site and is not present in its eukaryotic homolog, tubulin, suggesting a potential for selective toxicity against bacteria. mdpi.com This specific binding event disrupts the normal function of FtsZ, leading to the inhibition of bacterial cell division. nih.govmdpi.com
In bacteria, cell division is initiated by the polymerization of FtsZ monomers into protofilaments, which then assemble into a dynamic structure known as the Z-ring at the future division site. nih.govmdpi.com This Z-ring acts as a scaffold, recruiting other essential division proteins to form the divisome, the complex responsible for synthesizing the new cell septum. nih.govmdpi.com
Benzamide inhibitors interfere with this critical process. By binding to FtsZ, these compounds are thought to restrict the conformational changes necessary for normal FtsZ function and assembly. mdpi.com This interference disrupts the proper formation and dynamics of the Z-ring, effectively halting the process of cytokinesis. mdpi.com Studies on related benzamide compounds demonstrate that this inhibition of FtsZ assembly is a key mechanism of their antibacterial action.
The assembly and disassembly of the FtsZ polymer are regulated by its intrinsic guanosine (B1672433) triphosphate (GTP) hydrolysis (GTPase) activity. nih.gov The binding of benzamide analogs to the allosteric site can modulate this activity. While some FtsZ inhibitors that bind to the GTP-binding site directly inhibit GTPase activity, allosteric inhibitors like the benzamides can have varied effects. mdpi.com For instance, some benzamides have been shown to inhibit the GTPase activity of FtsZ, while others can stabilize FtsZ polymers. mdpi.commdpi.com This modulation of GTPase activity further contributes to the disruption of the delicate balance of Z-ring dynamics required for successful cell division.
A direct and observable consequence of inhibiting FtsZ function is a dramatic change in bacterial morphology. When FtsZ assembly is blocked, the cell division process is arrested. However, the cell continues to grow in size, leading to the formation of long, filamentous cells. nih.govmdpi.com This characteristic filamentation is a hallmark of FtsZ inhibition and is a common phenotype observed when bacteria are treated with benzamide derivatives. nih.gov Electron microscopy of bacteria treated with potent benzamide FtsZ inhibitors reveals significantly elongated cells that are unable to divide, confirming the on-target activity of these compounds. nih.gov
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Pathogens
The high degree of conservation of the FtsZ protein across the bacterial kingdom suggests that its inhibitors could possess broad-spectrum activity. researchgate.net However, in practice, the efficacy of many compounds, including benzamides, is often limited by the bacterial cell envelope. While many benzamide derivatives exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, their activity against Gram-negative bacteria is often weaker. mdpi.com This difference is largely attributed to the outer membrane of Gram-negative bacteria, which can prevent the compounds from reaching their intracellular target, FtsZ. researchgate.net
Research into various analogs aims to improve penetration and efficacy against these more challenging pathogens. The table below shows the activity of representative benzamide FtsZ inhibitors against both Gram-positive and Gram-negative bacteria.
| Compound/Analog | Target Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Gram-Positive | 31.3 ppm | nih.gov |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Gram-Negative | 500 ppm | nih.gov |
| PC190723 | Staphylococcus aureus | Gram-Positive | 0.5–1.0 µg/mL | mdpi.com |
| Isopentyloxy-substituted difluorobenzamide | Enterococcus faecium (VRE) | Gram-Positive | Modest Activity | mdpi.com |
This table presents data for representative benzamide analogs to illustrate the general activity profile of this class of compounds.
Activity Against Multidrug-Resistant (MDR) Bacterial Strains
The novel mechanism of action of FtsZ inhibitors makes them particularly valuable for combating multidrug-resistant (MDR) bacterial strains. nih.gov Because FtsZ is a new target, existing resistance mechanisms to other antibiotic classes are generally not effective against these compounds. Several studies have highlighted the potent activity of advanced benzamide derivatives against clinically important MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.com
The development of FtsZ inhibitors like those in the this compound family represents a promising strategy to address the urgent threat of antibiotic resistance. The table below summarizes the activity of selected advanced benzamide analogs against resistant bacterial strains.
| Compound/Analog | Target Organism | Resistance Profile | Minimum Inhibitory Concentration (MIC) | Reference |
| TXH9179 | S. aureus Clinical Isolates | MRSA, Vancomycin-Resistant, Linezolid-Resistant | 4-fold more potent than TXA707 | nih.gov |
| PC190723 | S. aureus | MRSA | 0.5–1.0 µg/mL | mdpi.com |
| Isopentyloxy-substituted difluorobenzamide | E. faecium | Vancomycin-Resistant (VRE) | Modest Activity | mdpi.com |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | S. aureus | Methicillin-Resistant (MRSA) | 1024 µg/mL |
This table includes data for various benzamide and related structures to demonstrate the potential of targeting FtsZ in resistant strains.
Antitubercular Properties and Isocitrate Lyase Inhibition
The glyoxylate (B1226380) shunt is a critical metabolic pathway for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, particularly during the persistent or latent phase of infection. This pathway allows the bacterium to survive on fatty acids as a carbon source when glucose is scarce. A key enzyme in this pathway, Isocitrate Lyase (ICL), is essential for Mtb's survival in host macrophages but is absent in humans, making it an attractive target for novel antitubercular drugs. nih.govnih.gov
Salicylanilides and related benzanilides have been investigated as potential inhibitors of mycobacterial growth. nih.govnanobioletters.comnih.gov The blockade of polar groups in these molecules can lead to improved physicochemical properties, such as better membrane permeability and bioavailability, potentially enhancing their activity. nanobioletters.com For instance, certain salicylanilide (B1680751) esters have demonstrated significant antimycobacterial activity, including against multidrug-resistant (MDR-TB) strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nanobioletters.comnih.gov Although direct inhibition of ICL by this compound has not been documented in available literature, related compounds are known to target essential metabolic pathways in Mtb.
A proposed mechanism of action for some antimicrobial agents involves the disruption of cellular energy homeostasis by acting as protonophores. These molecules can shuttle protons across the bacterial cell membrane, dissipating the crucial proton motive force that powers ATP synthesis and other essential cellular processes. While this "proton shuttling" mechanism has been described for certain classes of antimicrobials, specific evidence detailing this as the mechanism for this compound's potential antitubercular activity is not available in the reviewed literature.
Antiviral Activities
The benzanilide (B160483) and salicylanilide scaffolds are present in numerous compounds exhibiting a broad range of antiviral activities. nih.govwestminster.ac.uk This includes efficacy against Hepatitis C Virus (HCV), Enterovirus 71 (EV71), coronaviruses, and HIV. nih.govwestminster.ac.uk
Enterovirus 71 is a significant pathogen that can cause hand, foot, and mouth disease and severe neurological complications, yet no approved antiviral therapy is currently available. nih.gov Research into N-phenylbenzamide derivatives has identified compounds with potent anti-EV71 activity. nih.govnih.gov For example, a series of novel N-phenylbenzamide derivatives showed activity against multiple EV71 strains at low micromolar concentrations. nih.gov Similarly, salicylanilide derivatives have been reported to inhibit HCV replication by targeting viral enzymes like the NS3 protease and NS5B RNA polymerase. westminster.ac.uk
While specific EC₅₀ values for this compound against EV71 and HCV are not documented in publicly accessible research, the consistent antiviral activity of the broader N-phenylbenzamide class suggests this compound could be a candidate for such screening.
The amide bond is a fundamental structural feature of benzanilides. While it provides structural rigidity, it can also be susceptible to enzymatic hydrolysis by proteases in the body. The stability of this bond is a critical factor in the development of peptide and peptidomimetic drugs. Instability can lead to rapid degradation and poor bioavailability, limiting the therapeutic potential of a compound. Medicinal chemists often employ strategies to improve metabolic stability, such as replacing the amide bond with more robust bioisosteres. For antiviral benzamides, ensuring the amide linkage is sufficiently stable to reach its target and exert its effect is a key consideration in drug design.
Anticancer Activities (In Vitro Models)
Derivatives of N-phenylbenzamide have been synthesized and evaluated for their potential as anticancer agents against various human cancer cell lines. nih.govresearchgate.net
In vitro cytotoxicity assays are a standard method for the initial screening of potential anticancer compounds. These tests measure the concentration of a compound required to inhibit the growth of or kill cancer cells. Common cell lines for these studies include MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and MG63 (osteosarcoma). nih.govmdpi.com
Numerous studies have reported the cytotoxic effects of benzamide derivatives. For instance, a series of imidazole-based N-phenylbenzamide derivatives displayed moderate to good activity against MCF-7 and HeLa cells, with some compounds showing half-maximal inhibitory concentration (IC₅₀) values in the single-digit micromolar range. nih.gov Another study on N-(5-methoxyphenyl) methoxybenzenesulphonamides also revealed potent cytotoxicity against MCF-7 and HeLa cell lines.
Specific IC₅₀ values for this compound against MCF-7, HeLa, and MG63 cell lines were not found in the available literature. The table below illustrates the typical format for presenting such data, but the values for the specific compound are not available.
Interactive Data Table: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Data Not Available |
| This compound | HeLa (Cervical Cancer) | Data Not Available |
| This compound | MG63 (Osteosarcoma) | Data Not Available |
Inhibition of Matrix Metalloproteinases (MMPs) as a Therapeutic Strategy
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under normal physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their overexpression facilitates tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM. Consequently, the inhibition of MMPs is a significant strategy in the development of anticancer therapeutics.
While various compounds are being investigated for their MMP inhibitory potential, there is currently no specific published research data detailing the inhibitory activity of this compound against any members of the Matrix Metalloproteinase family. Studies on other structurally related benzamide derivatives have been conducted, but direct evidence for this specific compound is not available in the current scientific literature.
Reversal of Multidrug Resistance (MDR) via ABCB1 (P-glycoprotein) Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy.
The inhibition of P-gp is a key strategy to reverse MDR and restore sensitivity to chemotherapy. Although various small molecules are being explored for their ability to block P-gp function, there is a lack of specific scientific data on the capacity of this compound to inhibit ABCB1 (P-glycoprotein) and reverse multidrug resistance.
Antiparasitic Activities
Inhibition of Protozoan Parasites (e.g., Trypanosoma brucei) by Benzamide Derivatives
Trypanosoma brucei is the protozoan parasite responsible for Human African Trypanosomiasis, also known as sleeping sickness, a fatal disease if left untreated. The development of new, effective, and safe trypanocidal agents is a critical area of research. Benzamide derivatives have been explored as a class of compounds with potential antiparasitic properties. These compounds can target various essential processes within the parasite.
However, specific studies detailing the antiparasitic activity of this compound against Trypanosoma brucei or other protozoan parasites have not been identified in the available scientific literature. Therefore, no data on its efficacy, mechanism of action, or spectrum of activity in this context can be provided.
Receptor Modulation
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. They are involved in a wide array of physiological processes, including cognitive function, learning, and memory. Modulation of nAChR activity is a therapeutic target for various neurological disorders.
Despite the investigation of numerous compounds for their modulatory effects on nAChRs, there is no specific research available that characterizes the interaction of this compound with any subtype of nicotinic acetylcholine receptors. Its potential as an agonist, antagonist, or allosteric modulator remains uninvestigated.
Potential as Sodium Channel Blockers
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. Blockade of these channels is a well-established mechanism for local anesthetics and is also a therapeutic strategy for conditions such as epilepsy, cardiac arrhythmias, and neuropathic pain.
The potential for this compound to act as a sodium channel blocker has not been documented in publicly accessible scientific research. As such, there is no data to support its activity or mechanism of action at voltage-gated sodium channels.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on its aromatic rings. Researchers have extensively manipulated these positions to map the chemical space required for optimal interaction with biological targets.
The substituent on the N-phenyl ring, particularly at the para-position, plays a critical role in modulating the biological efficacy of benzamide-type molecules. The butyl group in N-(4-butylphenyl)-2-methoxybenzamide is a key feature influencing its activity profile.
Systematic studies on related N-aryl compounds have demonstrated that the position of a substituent is crucial. For instance, in certain Schiff bases, methyl groups substituted at the meta and para positions of the N-aryl ring result in greater antibacterial and antifungal activity compared to those with ortho or no substitution. researchgate.net This suggests a positional preference for substituents on this ring. In other inhibitor classes, the para position is explicitly preferred over the meta position for achieving potent protein-protein interaction inhibition. nih.gov
The nature of the para-substituent is also a determining factor. Research on various scaffolds has shown that electron-donating groups, such as alkyls (like butyl) and methoxy (B1213986) groups, at the para-position can lead to comparable or superior inhibitory activity compared to unsubstituted or electron-withdrawing groups. nih.gov The electronic properties of these substituents directly affect the molecule's interaction with its target. mdpi.com The butyl group, being a lipophilic and electron-donating alkyl chain, often contributes favorably to the activity. Studies on related phenylurea compounds found that straight-chain alkyl groups like butyl and pentyl were optimal for activity, indicating the importance of lipophilicity and chain length in this part of the molecule. sigmaaldrich.com Furthermore, modeling of inhibitor binding pockets shows that substituents at this position often protrude out of the binding site, allowing for substantial bulk tolerance and the introduction of various functional groups without causing steric hindrance. nih.gov
| Substituent at Para-Position (N-Phenyl Ring) | General Effect on Activity | Rationale | Supporting Findings |
| Alkyl (e.g., Butyl) | Often enhances activity | Increases lipophilicity, which can improve membrane permeability. Electron-donating nature can be favorable for binding. | Optimal activity observed with butyl/pentyl groups in related series. sigmaaldrich.com |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally favorable | Can enhance binding interactions. Para-position often preferred. | Showed better inhibitory activity than electron-withdrawing groups in Keap1-Nrf2 inhibitors. nih.gov |
| Electron-Withdrawing Groups (e.g., -F, -CF₃) | Often less favorable | Can negatively alter electronic interactions with the target. | Resulted in lower potency in several inhibitor series. nih.gov |
| Positional Isomers (Ortho, Meta) | Generally less active than para | May introduce steric clashes within the binding site or be electronically suboptimal. | Para-position was preferred for PPI inhibition over the meta position. nih.gov |
The substitution pattern on the benzamide portion of the molecule is equally critical to its biological function, with the 2-methoxy group being a key modulator. The position of the methoxy group—whether it is at the ortho (2-), meta (3-), or para (4-) position—has a significant effect on the compound's biological and pharmacokinetic properties. researchgate.net
Studies on various classes of bioactive molecules have shown that an ortho-methoxy group, as seen in this compound, can confer advantageous properties. For example, in a series of radiolabeled compounds, the ortho-methoxy derivative displayed the fastest clearance from non-target organs like the liver and the highest target-to-background ratios, making it a more favorable candidate for imaging applications. researchgate.net The presence of a methoxy group can also influence a compound's bioavailability and antimicrobial or cytotoxic activity. nih.gov
| Methoxy Group Position (Benzamide Ring) | Observed Effects | Example Context | Reference |
| Ortho (2-position) | Favorable pharmacokinetics, faster liver clearance, high target-to-background ratio. | 18F-labeled benzyl (B1604629) triphenylphosphonium cations for imaging. | researchgate.net |
| Meta (3-position) | Can influence biological properties, often explored in combination with other groups. | 2-hydroxy-3-methoxy pattern used for potent 12-lipoxygenase inhibitors. | nih.gov |
| Para (4-position) | Can lead to higher uptake in non-target organs. | 18F-labeled benzyl triphenylphosphonium cations. | researchgate.net |
To optimize potency, selectivity, and pharmacokinetic properties, medicinal chemists often replace the phenyl rings in a lead compound with heterocyclic scaffolds. sigmaaldrich.combeilstein-journals.org Heterocycles—rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur—can introduce new hydrogen bonding opportunities, alter lipophilicity, and act as bioisosteres of a phenyl ring, mimicking its size and shape while offering improved properties. researchgate.net
Benzimidazole (B57391), for example, is a prominent heterocyclic scaffold that is considered a key building block in many pharmacologically active molecules, conferring a wide range of activities from antiviral to anticancer. nih.gov Replacing a phenyl ring with a benzimidazole or other heterocycles like triazole, oxadiazole, or pyrimidine (B1678525) can enhance enzyme inhibition and modulate activity. sigmaaldrich.combeilstein-journals.org These structural modifications are a rational design strategy to improve interactions with biological targets and achieve better therapeutic profiles. sigmaaldrich.com The ability of these scaffolds to fine-tune physicochemical properties makes them a versatile tool in the drug discovery process. researchgate.net
Physicochemical Descriptors in SAR Analysis
Understanding the relationship between a molecule's physicochemical properties and its biological activity is the essence of SPR. Descriptors like lipophilicity, electronic effects, and steric parameters are quantified to build predictive models.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). It describes a compound's affinity for a lipid-like environment versus an aqueous one and is a key factor in its ability to cross biological membranes to reach its target.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target and trigger a biological response.
The process of ligand-based pharmacophore modeling begins with a set of known active molecules (a training set). These molecules are conformationally analyzed and superimposed to identify the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.
Once a pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases. This allows for the rapid identification of new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. This computational strategy significantly accelerates the drug discovery process by focusing synthetic and testing efforts on the most promising candidates, saving time and resources.
Advanced Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Investigation of Reaction Intermediates and Transition States
Key Intermediates in Palladium-Catalyzed Amidation:
In a typical palladium-catalyzed N-arylation reaction, the catalytic cycle is believed to involve several key intermediates. While direct experimental observation of these transient species for the specific synthesis of N-(4-butylphenyl)-2-methoxybenzamide is not extensively documented in publicly available literature, mechanistic studies on analogous N-arylbenzamide syntheses provide a well-established framework. The catalytic cycle generally commences with the oxidative addition of an aryl halide or triflate (e.g., a derivative of 2-methoxybenzoic acid) to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequently, the amine (4-butylaniline) coordinates to this palladium center. Deprotonation of the coordinated amine, often facilitated by a base, leads to a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired this compound and regenerating the catalytically active Pd(0) species.
Computational studies on similar systems have shed light on the energetics of these steps. For instance, density functional theory (DFT) calculations have been employed to model the reaction pathway for the N-arylation of acyclic secondary amides. These studies suggest that the nature of the ligand bound to the palladium center plays a critical role in facilitating the binding of the amide to the LPd(II)(Ar)(X) intermediate, which is a crucial step preceding the reductive elimination.
Transition State Analysis:
The transition states in these catalytic cycles are high-energy, transient structures that are challenging to characterize experimentally. However, computational chemistry provides valuable insights. For the reductive elimination step, the transition state is thought to involve a three-centered arrangement of the palladium, the nitrogen of the amido group, and the aryl carbon. The electronic and steric properties of the ligands on the palladium and the substituents on both the aryl and amine fragments significantly influence the energy of this transition state, and thus the rate of the reaction.
In an alternative approach, the synthesis of benzamides can be achieved through a Friedel-Crafts-type carboxamidation. In such reactions, particularly those employing superacids, the involvement of superelectrophilic intermediates has been proposed. Theoretical calculations suggest that a diprotonated species, formed by protonation of both the guanidine and cyano nitrogen atoms of a reagent like cyanoguanidine, acts as the reactive electrophile. The subsequent reaction pathway would involve the formation of a sigma complex (a Wheland-type intermediate) upon electrophilic attack on the aromatic ring, followed by deprotonation and hydrolysis to yield the benzamide (B126). While this method is less common for substituted benzamides, it highlights the diversity of potential intermediates in amide bond formation.
A proposed catalytic cycle for a palladium-catalyzed hydroarylation reaction to form N-allylbenzamides also provides insights into potential intermediates. This mechanism involves the coordination of an alkyne to a Pd(II) center, followed by transmetalation with a boronic acid to generate a key intermediate. Subsequent migratory insertion and proto-depalladation steps lead to the final product. Although the specific reaction is different, the fundamental steps of coordination, transmetalation, and migratory insertion are common intermediates in many palladium-catalyzed cross-coupling reactions that could be analogous to the synthesis of this compound.
| Proposed Intermediate | Description | Method of Investigation |
| Pd(II)-Aryl-Amido Complex | A key intermediate in palladium-catalyzed amidation prior to reductive elimination. | Computational Modeling (DFT), In-situ Spectroscopy (under specific conditions) |
| Superelectrophilic Species | Highly reactive, diprotonated intermediate in superacid-catalyzed Friedel-Crafts carboxamidation. | Theoretical Calculations |
| Sigma Complex (Wheland Intermediate) | Intermediate formed during electrophilic aromatic substitution. | Spectroscopic studies in superacid media |
Role of Catalysts and Additives in Directing Selectivity
The choice of catalyst and the presence of specific additives are paramount in controlling the outcome of the synthesis of this compound, particularly in directing regioselectivity and chemoselectivity, as well as enhancing reaction rates and yields.
Catalyst Selection and Ligand Effects:
Palladium complexes are the most widely used catalysts for the N-arylation of amides. The catalytic activity and selectivity are profoundly influenced by the nature of the ligands coordinated to the palladium center. For the coupling of secondary amides, specialized ligands are often necessary. A notable example is the development of biaryl phosphine ligands. For instance, a specific biaryl phosphine ligand, JackiePhos, has been found to be uniquely effective for the N-arylation of acyclic secondary amides. Computational and experimental studies have revealed that a methoxy (B1213986) group on the "top ring" of this ligand, ortho to the phosphorus atom, is crucial for its high catalytic activity. This highlights the subtle yet critical role that ligand architecture plays in the catalytic cycle.
The electronic properties of the ligands are also a determining factor. The use of ligands with electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl groups bound to the phosphorus atom, has been shown to facilitate the crucial step of amide binding to the Pd(II) intermediate. A diverse array of ligands, including Buchwald-type phosphines, bidentate phosphine ligands like xantphos, and N-heterocyclic carbenes (NHCs), have been developed to fine-tune the reactivity and selectivity of palladium catalysts in amidation reactions. nih.gov The choice of the optimal ligand would depend on the specific substrates, in this case, a derivative of 2-methoxybenzoic acid and 4-butylaniline.
The Influence of Additives:
Additives can significantly impact the course of a catalytic reaction by influencing the catalyst, the substrates, or the intermediates. In some palladium-catalyzed reactions, tertiary amines have been shown to act as weakly coordinating ligands that can enhance diastereoselectivity. nih.gov While not directly applicable to the synthesis of a non-chiral molecule like this compound, this finding underscores the potential for additives to modulate the steric environment around the catalytic center.
In many cross-coupling reactions, the presence of a base is essential for the deprotonation of the amine and the regeneration of the active catalyst. The choice of base, such as sodium tert-butoxide or potassium carbonate, can affect the reaction rate and the formation of side products.
Furthermore, additives can be used to control side reactions. For example, the inclusion of molecular sieves in the reaction mixture has been found to improve the yields of N-arylation reactions by inhibiting the formation of phenol byproducts. The choice of solvent is also critical, with non-polar solvents like toluene often proving more efficient than polar solvents for certain amidation reactions.
| Catalyst/Additive | Role in the Reaction | Impact on Selectivity/Efficiency |
| Palladium(0) complexes | Primary catalyst for C-N cross-coupling. | Enables the formation of the amide bond. |
| Biaryl Phosphine Ligands (e.g., JackiePhos) | Stabilize the palladium center and modulate its reactivity. | Crucial for the N-arylation of secondary amides; specific structural features enhance catalytic activity. |
| Tertiary Amines | Can act as weakly coordinating ligands. | May influence the steric environment and selectivity in related reactions. nih.gov |
| Bases (e.g., NaOtBu, K2CO3) | Facilitate deprotonation of the amine. | Essential for the catalytic cycle to proceed. |
| Molecular Sieves | Water scavenger. | Inhibit the formation of phenol byproducts, thereby improving yield. |
Characterization of Radical Processes in Benzamide Synthesis
While many benzamide syntheses proceed through ionic or organometallic intermediates, the involvement of radical pathways cannot be discounted, especially under certain reaction conditions. The characterization of these radical processes is essential for a complete mechanistic understanding.
Evidence for Radical Intermediates:
In some transformations leading to amide-containing molecules, the intermediacy of radicals has been established through experimental and spectroscopic studies. For instance, in the synthesis of 3-arylpropanamides from benzylic alcohols and acetamides, a radical pathway has been proposed. nih.gov Mechanistic investigations using labeled substrates, trapping experiments, and electron paramagnetic resonance (EPR) spectroscopy have indicated the formation of a carbon-centered radical derived from the benzylic alcohol. nih.gov In this system, potassium tert-butoxide is suggested to act not only as a base but also as a radical initiator, leading to the formation of a radical anion of the benzylic alcohol as a key intermediate. nih.gov
Another relevant example is the formation of amidyl radicals from N-substituted-2-(benzylseleno)benzamides through irradiation. These amidyl radicals can then undergo intramolecular homolytic substitution, demonstrating a well-defined radical pathway in the chemistry of benzamide derivatives.
Spectroscopic Characterization of Radicals:
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. By measuring the interaction of unpaired electrons with an external magnetic field, EPR can provide information about the structure and environment of a radical intermediate. In the context of benzamide synthesis, EPR could be used to probe for the formation of any persistent or trappable radical intermediates. For example, the use of spin traps can allow for the detection of transient radicals that would otherwise be difficult to observe.
While there is no direct evidence from the searched literature for radical involvement in the mainstream synthesis of this compound, the possibility remains, particularly if alternative synthetic routes involving radical initiators or photochemistry are explored.
| Radical Species | Potential Role in Synthesis | Method of Characterization |
| Amidyl Radical | Can be formed from N-substituted benzamides and undergo subsequent reactions. | EPR Spectroscopy, Radical Trapping Experiments |
| Carbon-centered Radical | Can be involved in C-C bond formation in related amide syntheses. | EPR Spectroscopy, Isotope Labeling Studies |
| Radical Anion | Can act as a key intermediate in certain base-mediated reactions. | EPR Spectroscopy, Cyclic Voltammetry |
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways for N-(4-butylphenyl)-2-methoxybenzamide Analogs
The synthesis of N-arylbenzamide derivatives is a well-established area of organic chemistry, yet the quest for more efficient, versatile, and environmentally benign methodologies remains a critical pursuit. Future research in this domain is likely to focus on several key aspects:
Development of Greener Synthetic Routes: Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents. Future synthetic strategies will likely prioritize the use of greener alternatives. For instance, the direct amidation of carboxylic acids and amines, catalyzed by novel, recyclable catalysts, could offer a more sustainable approach. Research into enzyme-catalyzed reactions, operating under mild conditions, also presents a promising avenue for the synthesis of N-arylbenzamide analogs.
Combinatorial Chemistry and High-Throughput Synthesis: To efficiently explore the structure-activity relationships (SAR) of this compound analogs, high-throughput synthesis techniques are indispensable. The development of automated platforms for the parallel synthesis of a diverse library of analogs, varying the substituents on both the phenyl and benzoyl rings, will accelerate the discovery of compounds with optimized properties.
Novel Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl amides. Future research will likely focus on the development of more robust and versatile catalysts that can tolerate a wider range of functional groups and enable the synthesis of structurally complex analogs. The exploration of other metal-catalyzed reactions, such as those involving copper or nickel, could also provide alternative and complementary synthetic routes. A patent describes a one-step condensation reaction for preparing N-phenyl-2-pyrimidine-amine derivatives using a strong base, which could be explored for benzamide (B126) synthesis to potentially reduce production costs and simplify purification. google.com
A series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat (MS-275) to explore their potential as antitumor agents. researchgate.net The synthesis involved multiple steps, including the preparation of intermediates and subsequent coupling reactions to yield the final products. researchgate.net Similarly, novel 2-methoxybenzamide (B150088) derivatives have been synthesized as inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers. nih.gov The synthesis of these compounds involved the condensation of substituted acids with methyl 4-amino-2-methoxybenzoate, followed by hydrolysis and amidation. nih.gov
Deeper Elucidation of Molecular Mechanisms of Action in Specific Biological Systems
Understanding how N-arylbenzamide derivatives exert their biological effects at the molecular level is paramount for their development as therapeutic agents. Future research should aim to unravel the intricate molecular mechanisms of action in various biological contexts:
Target Identification and Validation: For many biologically active N-arylbenzamide derivatives, the precise molecular targets remain unknown. The use of advanced chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, will be crucial for identifying the specific proteins or enzymes with which these compounds interact. Once potential targets are identified, rigorous validation studies will be necessary to confirm their role in the observed biological effects.
Investigation of Signaling Pathways: N-arylbenzamide derivatives have been shown to modulate various signaling pathways. For example, some 2-methoxybenzamide derivatives act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. nih.gov Future studies should employ a systems biology approach, combining transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of how these compounds perturb cellular signaling networks. A computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate highlighted the complexity of reaction mechanisms, suggesting that what might appear as a straightforward cycloaddition could involve zwitterionic intermediates. mdpi.com This underscores the need for detailed mechanistic studies of the biological interactions of N-arylbenzamides as well.
Exploration of Epigenetic Modifications: Some N-substituted benzamides, such as Entinostat (MS-275), are known to be histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs play a critical role in regulating gene expression through epigenetic mechanisms. Future research should investigate whether this compound and its analogs also exhibit HDAC inhibitory activity or modulate other epigenetic marks, such as DNA methylation or histone methylation.
The biological evaluation of novel amidino substituted coumarin-benzazole hybrids has demonstrated a range of activities, including antioxidative and antiproliferative effects. nih.gov This highlights the diverse biological potential of hybrid molecules containing benzamide-like structures. nih.gov
Rational Design of this compound Derivatives with Enhanced Target Selectivity
To minimize off-target effects and improve the therapeutic index of N-arylbenzamide derivatives, the rational design of compounds with enhanced target selectivity is essential. This can be achieved through a combination of computational and experimental approaches:
Structure-Based Drug Design: Once the three-dimensional structure of a molecular target is known, structure-based drug design techniques can be employed to design ligands with high affinity and selectivity. Molecular docking simulations can be used to predict the binding mode of this compound analogs to their target protein, and this information can be used to guide the synthesis of new derivatives with improved interactions. For instance, molecular docking studies of N-substituted benzamide derivatives with HDAC2 have provided insights into their binding interactions. nih.gov
Pharmacophore Modeling: In the absence of a target structure, pharmacophore modeling can be a valuable tool for identifying the key chemical features required for biological activity. A pharmacophore model can be generated based on a set of known active compounds and then used to screen virtual libraries for new molecules with the desired features.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu These models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent and selective analogs. For example, a QSAR study of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors has been reported. nih.gov
The design and synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines involved evaluating the effect of amino substitution on the biological properties of the scaffold. mdpi.com Similarly, the design of new N-(phenylcarbamothioyl)benzamide derivatives has been undertaken to explore their anti-inflammatory activity. ijsrst.com
Development of Advanced Computational Models for Predicting Biological Activity and Interactions
Computational methods are playing an increasingly important role in drug discovery, from hit identification to lead optimization. The development of more accurate and predictive computational models for N-arylbenzamide derivatives is a key area for future research:
Machine Learning and Artificial Intelligence: Machine learning and artificial intelligence (AI) algorithms are being increasingly used to predict the biological activity of chemical compounds. researchgate.netopenaccessebooks.comnih.gov These methods can learn complex patterns from large datasets of chemical structures and biological activities and can be used to build predictive models that outperform traditional QSAR approaches. nih.gov
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of N-arylbenzamide derivatives and their interactions with biological targets. These simulations can be used to study the conformational changes that occur upon binding, to calculate binding free energies, and to identify key residues involved in the interaction.
Integrated Computational and Experimental Approaches: The most powerful approach for drug discovery involves the integration of computational and experimental methods. Computational models can be used to prioritize compounds for synthesis and testing, and the experimental data can be used to refine and improve the computational models. This iterative cycle of prediction and experimentation can significantly accelerate the drug discovery process.
The development of QSAR computational techniques is crucial for predicting the biological and toxicological activity of new substances before they are tested in vivo. bio-hpc.eu These methods are particularly relevant in the context of regulations like REACH, which encourage the use of non-animal testing methods. bio-hpc.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
